Cas no 2138545-32-9 (3-ethyl-6-methylimidazo2,1-b1,3thiazole-5-sulfonyl fluoride)

3-Ethyl-6-methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride is a specialized sulfonyl fluoride derivative with applications in medicinal chemistry and chemical biology. Its imidazothiazole core provides a rigid heterocyclic scaffold, while the sulfonyl fluoride moiety serves as a reactive electrophile, enabling selective covalent modification of target proteins or biomolecules. This compound is particularly valuable in activity-based protein profiling (ABPP) and probe development due to its balanced reactivity and stability. The ethyl and methyl substituents enhance lipophilicity, potentially improving membrane permeability. Its structure offers selectivity advantages in targeting specific enzymatic active sites, making it a useful tool for studying serine hydrolases and related proteins.
3-ethyl-6-methylimidazo2,1-b1,3thiazole-5-sulfonyl fluoride structure
2138545-32-9 structure
商品名:3-ethyl-6-methylimidazo2,1-b1,3thiazole-5-sulfonyl fluoride
CAS番号:2138545-32-9
MF:C8H9FN2O2S2
メガワット:248.297662496567
CID:5872652
PubChem ID:165500878

3-ethyl-6-methylimidazo2,1-b1,3thiazole-5-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 3-ethyl-6-methylimidazo2,1-b1,3thiazole-5-sulfonyl fluoride
    • EN300-1197622
    • 2138545-32-9
    • 3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride
    • インチ: 1S/C8H9FN2O2S2/c1-3-6-4-14-8-10-5(2)7(11(6)8)15(9,12)13/h4H,3H2,1-2H3
    • InChIKey: VJJSDIHGPLEQHC-UHFFFAOYSA-N
    • ほほえんだ: S(C1=C(C)N=C2N1C(=CS2)CC)(=O)(=O)F

計算された属性

  • せいみつぶんしりょう: 248.00894804g/mol
  • どういたいしつりょう: 248.00894804g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 343
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

3-ethyl-6-methylimidazo2,1-b1,3thiazole-5-sulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1197622-250mg
3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride
2138545-32-9
250mg
$1366.0 2023-10-03
Enamine
EN300-1197622-0.05g
3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride
2138545-32-9
0.05g
$1247.0 2023-06-08
Enamine
EN300-1197622-500mg
3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride
2138545-32-9
500mg
$1426.0 2023-10-03
Enamine
EN300-1197622-100mg
3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride
2138545-32-9
100mg
$1307.0 2023-10-03
Enamine
EN300-1197622-50mg
3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride
2138545-32-9
50mg
$1247.0 2023-10-03
Enamine
EN300-1197622-1000mg
3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride
2138545-32-9
1000mg
$1485.0 2023-10-03
Enamine
EN300-1197622-2500mg
3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride
2138545-32-9
2500mg
$2912.0 2023-10-03
Enamine
EN300-1197622-0.1g
3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride
2138545-32-9
0.1g
$1307.0 2023-06-08
Enamine
EN300-1197622-0.25g
3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride
2138545-32-9
0.25g
$1366.0 2023-06-08
Enamine
EN300-1197622-2.5g
3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride
2138545-32-9
2.5g
$2912.0 2023-06-08

3-ethyl-6-methylimidazo2,1-b1,3thiazole-5-sulfonyl fluoride 関連文献

3-ethyl-6-methylimidazo2,1-b1,3thiazole-5-sulfonyl fluorideに関する追加情報

Comprehensive Overview of 3-Ethyl-6-methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride (CAS No. 2138545-32-9)

The compound 3-Ethyl-6-methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride (CAS No. 2138545-32-9) is a specialized sulfonyl fluoride derivative that has garnered significant attention in the fields of medicinal chemistry and bioconjugation. Its unique structural features, including the imidazo[2,1-b][1,3]thiazole core and the reactive sulfonyl fluoride group, make it a valuable intermediate for drug discovery and chemical biology applications. Researchers are increasingly exploring its potential in covalent inhibitor design and proteomics, aligning with the growing demand for targeted therapies and precision medicine.

One of the key reasons for the rising interest in 3-Ethyl-6-methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride is its role in click chemistry and bioorthogonal reactions. The sulfonyl fluoride moiety is known for its selective reactivity with nucleophilic residues, such as tyrosine and lysine, in proteins. This property has made it a popular choice for activity-based protein profiling (ABPP), a technique widely used in drug target identification and mechanistic studies. As the scientific community continues to focus on proteome-wide analysis, compounds like this are becoming indispensable tools.

In addition to its applications in chemical biology, 3-Ethyl-6-methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride is also being investigated for its potential in small-molecule drug development. The imidazo[2,1-b][1,3]thiazole scaffold is a privileged structure in pharmaceutical research, often associated with antimicrobial, anti-inflammatory, and anticancer activities. By incorporating the sulfonyl fluoride group, researchers can enhance the compound's ability to form stable covalent bonds with biological targets, a strategy that has gained traction in the development of irreversible inhibitors for challenging disease targets.

The synthesis and characterization of 3-Ethyl-6-methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride require advanced organic chemistry techniques. Modern high-throughput screening (HTS) methods and computational modeling tools are often employed to optimize its reactivity and selectivity. Given the increasing emphasis on green chemistry and sustainable synthesis, researchers are also exploring eco-friendly routes to produce this compound, minimizing waste and energy consumption. This aligns with the broader industry trend toward environmentally friendly chemical processes.

From a commercial perspective, 3-Ethyl-6-methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride is available through specialized chemical suppliers and custom synthesis providers. Its demand is driven by academic institutions, biotech startups, and pharmaceutical companies engaged in innovative drug discovery. As the compound gains prominence, questions about its stability, storage conditions, and handling protocols are frequently addressed in scientific forums and research publications.

Looking ahead, the versatility of 3-Ethyl-6-methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride positions it as a key player in advancing chemical biology and therapeutic innovation. Its applications in covalent drug design, proteomics, and bioconjugation are expected to expand, particularly as researchers uncover new ways to exploit its reactive properties. For those interested in the latest developments, staying updated with scientific literature and patent filings is essential to fully grasp its potential.

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